molecular formula C14H22Cl2N6O B1440164 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-07-0

4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No. B1440164
M. Wt: 361.3 g/mol
InChI Key: KICIEDLNPPZBMX-UHFFFAOYSA-N
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Description

“4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a chemical compound used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C14H22Cl2N6O . The average mass is 361.270 Da and the monoisotopic mass is 360.123230 Da .

Scientific Research Applications

Synthesis and Antimicrobial Screening

Compounds within the same family as 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride have been synthesized for antimicrobial screening. Novel derivatives, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, have been explored for their antibacterial activities. For instance, Deshmukh et al. (2017) synthesized a series of these derivatives and tested them against Bacillus Subtilis and Escherichia Coli, finding moderate activity in selected compounds Deshmukh, R., Karale, B., Akolkar, H., & Randhavane, P. (2017). Journal of Heterocyclic Chemistry.

Antimicrobial and Antitubercular Activities

Research by Patel et al. (2012) on 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety showed noteworthy antimicrobial activity against both bacterial and fungal strains. These compounds, due to their structural variety and biological efficacy, highlight the potential of 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride analogs in antimicrobial applications Patel, R. V., Patel, A. B., Kumari, P., & Chikhalia, K. (2012). Medicinal Chemistry Research.

Anticancer Activities

Ajeesh Kumar et al. (2016) synthesized a series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs, which were tested for their anticancer activity. Selected compounds demonstrated significant activity against the HeLa cell line, indicating the relevance of 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride analogs in anticancer research Ajeesh Kumar, A. K., Nair, K. B., Bodke, Y., Sambasivam, G., & Bhat, K. (2016). Monatshefte für Chemie - Chemical Monthly.

properties

IUPAC Name

5-(2-methylpropyl)-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O.2ClH/c1-10(2)9-12-18-13(19-21-12)11-3-4-16-14(17-11)20-7-5-15-6-8-20;;/h3-4,10,15H,5-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICIEDLNPPZBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 5
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4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 6
4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

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